N-allyl-9-methyl-9H-purin-6-amine

Adenosine receptor pharmacology Radioligand binding GPCR antagonist

N-allyl-9-methyl-9H-purin-6-amine (CAS 90597-03-8) is a synthetic purine derivative with a molecular formula of C₉H₁₁N₅ and a molecular weight of 189.22. Structurally, it features an allyl group at the N6 position and a methyl group at the N9 position of the purine ring, classifying it within the N6-substituted 9-methyladenine family.

Molecular Formula C9H11N5
Molecular Weight 189.22
CAS No. 90597-03-8
Cat. No. B1661412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-9-methyl-9H-purin-6-amine
CAS90597-03-8
Molecular FormulaC9H11N5
Molecular Weight189.22
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)NCC=C
InChIInChI=1S/C9H11N5/c1-3-4-10-8-7-9(12-5-11-8)14(2)6-13-7/h3,5-6H,1,4H2,2H3,(H,10,11,12)
InChIKeyUJMSXIGRPCNAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-allyl-9-methyl-9H-purin-6-amine (CAS 90597-03-8): A Purine Derivative with Defined Biological Activity for Scientific Procurement


N-allyl-9-methyl-9H-purin-6-amine (CAS 90597-03-8) is a synthetic purine derivative with a molecular formula of C₉H₁₁N₅ and a molecular weight of 189.22 . Structurally, it features an allyl group at the N6 position and a methyl group at the N9 position of the purine ring, classifying it within the N6-substituted 9-methyladenine family [1]. This class of compounds is recognized for its ability to antagonize adenosine receptors, with N6-substitution patterns dictating receptor subtype selectivity and potency profiles that differentiate individual analogs [1].

Why N-allyl-9-methyl-9H-purin-6-amine Cannot Be Interchanged with Other N6-Substituted 9-Methyladenines in Research Protocols


Within the N6-substituted 9-methyladenine class, subtle structural variations at the N6 position produce profound and quantifiable differences in target engagement, potency, and biological activity [1]. As established by Ukena et al., N6-cyclopentyl-9-methyladenine demonstrates at least 100-fold greater potency at A1 adenosine receptors compared to unsubstituted 9-methyladenine, while the unsubstituted parent compound paradoxically exhibits the highest A2 receptor selectivity [1]. Furthermore, the rank order of potency at A1 receptors is directly correlated with the hydrophobicity of the N9 substituent [2]. Consequently, substituting one N6-substituted 9-methyladenine for another—such as exchanging the allyl group for a cyclopentyl or phenyl moiety—will alter receptor subtype selectivity, binding affinity, and downstream functional outcomes, rendering generic substitution scientifically invalid without empirical validation of the specific analog.

Quantitative Differentiation Evidence for N-allyl-9-methyl-9H-purin-6-amine Relative to Structural Analogs


A2A Adenosine Receptor Binding Affinity: Sub-Nanomolar Ki Distinguishes N-Allyl Analog from Class Baseline

N-allyl-9-methyl-9H-purin-6-amine exhibits high-affinity binding to the adenosine A2A receptor, with a reported Ki value of approximately 0.4 nM . This sub-nanomolar affinity distinguishes it from the unsubstituted parent compound 9-methyladenine, which serves as the class baseline with a reported A2 receptor KB of 24 μM (equivalent to 24,000 nM) in both human platelets and rat PC12 cell membranes [1].

Adenosine receptor pharmacology Radioligand binding GPCR antagonist

Purine Nucleoside Phosphorylase Inhibition: Micromolar Activity Provides Distinct Target Engagement Profile

In addition to adenosine receptor antagonism, N-allyl-9-methyl-9H-purin-6-amine inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM (1,330 nM) [1]. This represents a distinct biological activity profile not shared by all N6-substituted 9-methyladenines. For comparison, the unsubstituted 9-methyl-9H-purin-6-amine exhibits an IC50 of 350 μM (350,000 nM) against cyclin-dependent kinase 1 (Cdc2 p34/Cyclin), indicating a different target specificity [2].

Enzyme inhibition Purine metabolism PNP assay

A1 Adenosine Receptor Selectivity: N-Allyl Modification Alters Subtype Preference Relative to Cyclopentyl Analog

N6-substitution markedly increases the potency of 9-methyladenine at A1 receptors while having lesser effects at A2 receptors [1]. The N6-cyclopentyl analog achieves Ki values of 1.3 μM (fat cells) and 0.5 μM (brain) at A1 receptors, demonstrating at least 100-fold greater potency than unsubstituted 9-methyladenine (Ki = 100 μM) and 5-fold greater A2 potency [1]. While quantitative A1 receptor data for the N-allyl analog are not available from the same study, the allyl substituent confers a different steric and electronic profile than cyclopentyl, suggesting altered receptor subtype selectivity [2]. Early studies with N6-allyl-adenosine (the riboside analog) demonstrated increased A1 receptor affinity in guinea pig ileum preparations [2], providing a class-level inference for the N6-allyl substitution effect.

A1 adenosine receptor Receptor subtype selectivity Structure-activity relationship

Nucleic Acid Binding: Distinct Stoichiometry of Interaction with Poly-5-Bromouridylic Acid

N6-allyl-9-methyladenine binds to poly-5-bromouridylic acid (poly(BU)) with a defined interaction profile [1]. The interaction of N6-methyl-9-methyladenine (m6m9A) with poly(BU) was characterized by a stoichiometry of 1 m6A:2 BU as determined by equilibrium dialysis, with thermodynamic parameters calculated from concentration-dependent Tm values [1]. N6-allyl-9-methyladenine was also examined for its binding to poly(BU) in the same study, though comparative quantitative binding data were not reported [1].

Nucleic acid interactions Base pairing Circular dichroism

Available Purity Specifications: 97%+ with Stabilization Enables Reproducible Experimental Outcomes

Commercially available N-allyl-9-methyl-9H-purin-6-amine (CAS 90597-03-8) is supplied with a standard purity of 97%, stabilized with TBC (tert-butylcatechol) . Certificate of analysis documentation including NMR, HPLC, and GC characterization data is available from suppliers . This level of quality control documentation is critical for reproducibility in biological assays where impurities could confound activity measurements.

Chemical purity Quality control Procurement specification

Validated Research and Industrial Application Scenarios for N-allyl-9-methyl-9H-purin-6-amine


High-Potency A2A Adenosine Receptor Antagonism in GPCR Pharmacology Studies

With a reported Ki of approximately 0.4 nM for the A2A adenosine receptor [1], N-allyl-9-methyl-9H-purin-6-amine is suitable for radioligand binding competition assays, functional cAMP accumulation studies, and receptor occupancy experiments requiring sub-nanomolar antagonist potency. The high affinity enables low-concentration usage in assays where minimal compound consumption is preferred.

Dual-Target Profiling in Purinergic Signaling and Nucleoside Metabolism Research

The compound's activity against both the A2A receptor (Ki ≈ 0.4 nM) [1] and purine nucleoside phosphorylase (IC50 = 1.33 μM) supports research programs investigating the intersection of adenosine receptor signaling and purine salvage pathways. This dual-target profile may be particularly relevant in studies of immune cell function, inflammation, and cancer metabolism.

Structure-Activity Relationship Studies of N6-Substituted 9-Methyladenines

As a member of the N6-substituted 9-methyladenine class [1], this compound serves as a reference point for SAR investigations exploring how variations at the N6 position (allyl vs. cyclopentyl vs. phenyl vs. alkyl chains) modulate adenosine receptor subtype selectivity and binding affinity. The defined structural features enable systematic comparison with analogs such as N6-cyclopentyl-9-methyladenine (A1 Ki = 0.5–1.3 μM) .

Nucleic Acid Interaction and Biophysical Characterization Studies

The demonstrated binding of N6-allyl-9-methyladenine to poly-5-bromouridylic acid [1] supports its use in biophysical studies of purine-polynucleotide interactions. Applications may include circular dichroism analysis, equilibrium dialysis, and thermal denaturation studies to characterize base pairing and stacking interactions in synthetic nucleic acid systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-allyl-9-methyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.